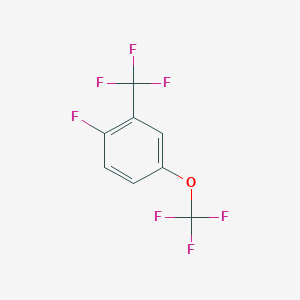
tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate
Descripción general
Descripción
Tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate (TBICA) is an organic compound with a structure that contains a tert-butyl group, a bromoacetyl group, an indole nucleus, and a carboxylate group. TBICA has been studied extensively due to its unique properties and potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecular Structures
tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate is used as a precursor in the synthesis of complex molecular structures. For instance, it has been involved in the synthesis of annulated gamma-carbolines and heteropolycycles using palladium-catalyzed intramolecular annulation of alkynes. This process results in gamma-carboline derivatives with additional rings fused across specific positions, demonstrating its versatility in creating complex molecular frameworks (Zhang & Larock, 2003).
Application in Drug Synthesis
The compound has been instrumental in drug synthesis, particularly in creating potent 5-HT6 antagonists. An efficient chiral resolution method was developed for tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate, a derivative of tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate, to support advanced biological testing of a potent 5-HT6 antagonist (Isherwood et al., 2012).
In Crystallography and Structural Analysis
The compound's derivatives have been used in crystallography and structural analysis. For instance, tert-Butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, a derivative, was studied to understand molecular packing and hydrogen bonding interactions in the crystal structure (Thenmozhi et al., 2009).
Catalysis in Organic Synthesis
The compound has been found to act as a catalyst in selective oxidation reactions. For example, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, was used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Anti-diabetic Drug Development
The compound's derivatives have also been investigated for potential applications in anti-diabetic drug development. For instance, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, synthesized from tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate, showed promising antidiabetic activity by inhibiting the α-glucosidase enzyme (Nazir et al., 2018).
Propiedades
IUPAC Name |
tert-butyl 7-(2-bromoacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-8-7-10-5-4-6-11(13(10)17)12(18)9-16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKIQZVKCHZHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-(2-bromoacetyl)-1H-indole-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









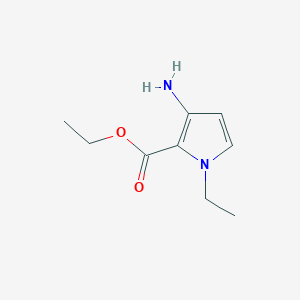
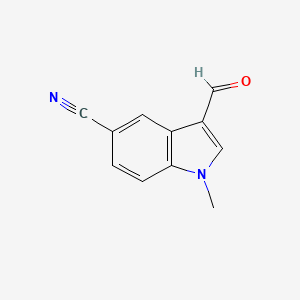
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)
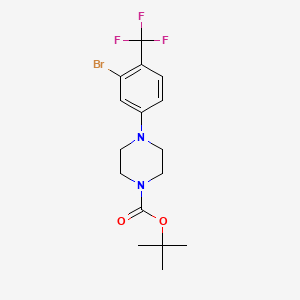
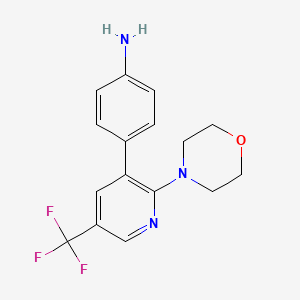

![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)
